molecular formula C14H9ClF2O3S B2678109 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone CAS No. 1326942-34-0

1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone

Cat. No.: B2678109
CAS No.: 1326942-34-0
M. Wt: 330.73
InChI Key: JIYBOXGAWPICIR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone is an organic compound that features a chlorophenyl group and a difluorophenylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and 2,4-difluorobenzene.

    Sulfonylation: The 2,4-difluorobenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with 4-chlorobenzene using a suitable catalyst, such as a palladium catalyst, under controlled temperature and pressure conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its biological activity or chemical reactivity. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanol: A reduced form of the compound with an alcohol group.

    1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]acetic acid: An oxidized form of the compound with a carboxylic acid group.

    1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]methane: A simplified form with a methane backbone.

Uniqueness

1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and difluorophenylsulfonyl groups may provide unique reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2,4-difluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O3S/c15-10-3-1-9(2-4-10)13(18)8-21(19,20)14-6-5-11(16)7-12(14)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYBOXGAWPICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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